1-(3-Fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride

Descripción general

Descripción

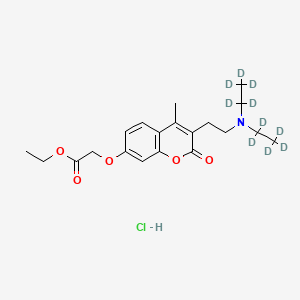

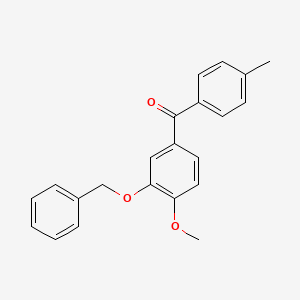

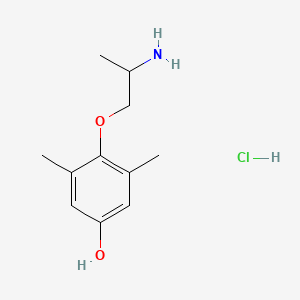

1-(3-Fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride, also known as 3-Fluoromethcathinone Hydrochloride (3-FMC), is a cathinone derivative . It has been identified in several designer, recreational drugs that are marketed as plant feeders. The molecular formula is C10H13ClFNO and the molecular weight is 217.668 .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(3-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride . The InChI is InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H and the Canonical SMILES is CC(C(=O)C1=CC(=CC=C1)F)NC.Cl .Physical And Chemical Properties Analysis

The molecular weight of 1-(3-Fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride is 217.67 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass is 217.0669699 g/mol .Aplicaciones Científicas De Investigación

Forensic Chemistry & Toxicology

3-Fluoromethcathinone Hydrochloride: is utilized as an analytical reference standard in forensic chemistry and toxicology . It aids in the identification and quantification of substances within biological specimens, particularly in cases involving drugs of abuse. The compound’s definitive structure and purity allow for accurate calibration of analytical instruments like GC-MS, ensuring precise detection in toxicological screenings.

Neurotoxicity Research

Studies have investigated the neurotoxic effects of 3-Fluoromethcathinone on neuronal cells . It has been shown to induce oxidative stress, autophagy, and apoptosis in HT22 immortalized mouse hippocampal cells. This research is crucial for understanding the potential risks associated with exposure to synthetic cathinones and their impact on neuronal health and function.

Psychopharmacology

In psychopharmacology, 3-Fluoromethcathinone serves as a model compound to study the behavioral and neurochemical effects of synthetic cathinones . Its interaction with monoamine neurotransmitter transporters, such as dopamine, serotonin, and norepinephrine, is of particular interest. This helps in understanding the substance’s psychostimulant properties and its potential for abuse.

Drug Abuse and Addiction Studies

3-Fluoromethcathinone: is used in research to understand the mechanisms of drug addiction and to develop therapeutic strategies . By studying its pharmacological profile and the body’s response to it, researchers can gain insights into the addictive properties of similar compounds and explore avenues for treatment.

Chemical Biology

In chemical biology, 3-Fluoromethcathinone is used to study the interaction between synthetic cathinones and biological systems . Its effects on various cellular pathways, including those involved in cell signaling and metabolism, are examined to understand how these compounds influence biological functions at the molecular level.

Development of Analytical Methods

The compound is pivotal in the development of new analytical methods for detecting synthetic cathinones . Researchers use it to validate and improve techniques such as chromatography and mass spectrometry, which are essential for the rapid and reliable identification of new psychoactive substances in forensic and clinical laboratories.

Mecanismo De Acción

Target of Action

3-Fluoromethcathinone Hydrochloride, also known as 3-FMC, is a chemical compound of the phenethylamine, amphetamine, and cathinone classes . The primary targets of 3-FMC are monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft.

Mode of Action

3-FMC acts as a psychostimulant by elevating extracellular levels of monoaminergic neurotransmitters . It inhibits the reuptake of these neurotransmitters by interacting with their transporters, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced signal transmission.

Biochemical Pathways

The biochemical pathways affected by 3-FMC primarily involve the monoaminergic system. By inhibiting the reuptake of dopamine, serotonin, and norepinephrine, 3-FMC affects the signaling pathways of these neurotransmitters . The downstream effects include changes in mood, cognition, and motor control, which are typically associated with psychostimulant effects.

Pharmacokinetics

It’s known that synthetic cathinones like 3-fmc are often administered orally, intranasally, or intravenously . The metabolism of 3-FMC likely involves the liver, as suggested by studies on similar synthetic cathinones .

Result of Action

The molecular and cellular effects of 3-FMC’s action primarily involve the stimulation of the central nervous system. This is due to the increased levels of monoaminergic neurotransmitters in the synaptic cleft. The effects can include increased alertness, euphoria, and changes in motor control . .

Action Environment

The action, efficacy, and stability of 3-FMC can be influenced by various environmental factors. These can include the presence of other substances, the user’s health status, and genetic factors. For instance, the presence of other psychoactive substances can potentiate or mitigate the effects of 3-FMC. Additionally, individual differences in liver enzyme activity can influence the metabolism and hence the effect of 3-FMC .

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLXZPCXIHEMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)F)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoromethcathinone Hydrochloride | |

CAS RN |

1346600-40-5 | |

| Record name | 3-Fluoromethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-FLUOROMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRI2AX7AH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1E)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B589888.png)